1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid, commonly known as clofibrate, is a synthetic lipid-lowering agent that belongs to the class of fibrates. It was first introduced in the 1960s as a treatment for hyperlipidemia, a condition characterized by abnormally high levels of lipids in the blood. Since then, clofibrate has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
Clofibrate works by activating PPARs, specifically PPARα, which is predominantly expressed in the liver. Activation of PPARα leads to the upregulation of genes involved in lipid metabolism, such as fatty acid oxidation and lipoprotein lipase activity. This results in the reduction of triglyceride levels and the increase in HDL cholesterol levels in the blood.
Biochemical and Physiological Effects
Clofibrate has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease the levels of triglycerides and very-low-density lipoprotein (VLDL) cholesterol in the blood, while increasing the levels of HDL cholesterol. Clofibrate has also been shown to decrease the levels of C-reactive protein (CRP), a marker of inflammation, in patients with hyperlipidemia.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibrate has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one of the limitations is that it has been shown to have off-target effects on other nuclear receptors, such as PPARγ, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of clofibrate. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Another potential direction is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Additionally, the potential use of clofibrate in combination with other drugs for the treatment of hyperlipidemia and other diseases should be explored.
Conclusion
Clofibrate is a synthetic lipid-lowering agent that has been extensively studied for its potential therapeutic applications in various diseases. It works by activating PPARα, which leads to the upregulation of genes involved in lipid metabolism. Clofibrate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, clofibrate remains an important drug in the treatment of hyperlipidemia and other diseases.
Méthodes De Synthèse
Clofibrate is synthesized by the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a strong base such as sodium hydroxide. The resulting intermediate is then reacted with triphenylphosphine and diethyl azodicarboxylate to form the final product, 1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid.
Applications De Recherche Scientifique
Clofibrate has been extensively studied for its potential therapeutic applications in various diseases such as hyperlipidemia, atherosclerosis, and diabetes. It works by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that regulate lipid and glucose metabolism. Clofibrate has been shown to decrease the levels of triglycerides and increase the levels of high-density lipoprotein (HDL) cholesterol in the blood, thereby reducing the risk of cardiovascular diseases.
Propriétés
IUPAC Name |
1-bis(4-chlorophenyl)phosphorylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2O3P/c19-13-3-7-15(8-4-13)24(23,16-9-5-14(20)6-10-16)18(17(21)22)11-1-2-12-18/h3-10H,1-2,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXMMMNLGZUZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.